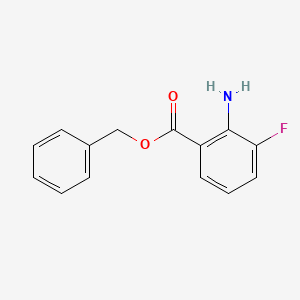

Benzyl 2-amino-3-fluorobenzoate

Description

BenchChem offers high-quality Benzyl 2-amino-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-amino-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

benzyl 2-amino-3-fluorobenzoate |

InChI |

InChI=1S/C14H12FNO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |

InChI Key |

YZBKLRPIFOJNRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling and Solvent Selection Strategy for Benzyl 2-amino-3-fluorobenzoate

Topic: Solubility of Benzyl 2-amino-3-fluorobenzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Executive Summary & Structural Analysis

Benzyl 2-amino-3-fluorobenzoate is a critical fluorinated intermediate used in the synthesis of bioactive quinazolinones, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its solubility profile is governed by a complex interplay between the lipophilic benzyl ester moiety, the electron-withdrawing fluorine atom, and the hydrogen-bond-donating amino group.

Understanding the solubility of this compound is not merely about data points; it is about mastering the thermodynamics required for efficient reaction engineering, purification (crystallization), and formulation.

Structural Determinants of Solubility

The molecule exhibits a "push-pull" electronic structure that dictates its solvent affinity:

-

Benzyl Ester Moiety: Increases lipophilicity (

), significantly reducing aqueous solubility while enhancing affinity for aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -

3-Fluoro Substituent: The fluorine atom at the ortho position to the amino group induces an inductive effect (

), reducing the basicity of the amine and slightly increasing lipophilicity compared to the non-fluorinated analog. -

2-Amino Group: Provides a handle for hydrogen bonding, making the compound soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, IPA).

Predicted Solubility Profile & Solvent Classification

Note: While specific empirical datasets for this exact isomer are rare in open literature, the following profile is synthesized from thermodynamic data of structural analogs (e.g., Benzyl anthranilate, 2-amino-3-fluorobenzoic acid).

Table 1: Solubility Classification by Solvent Class (25°C)

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Dipole-dipole & H-bond acceptance | Reaction medium; Stock solutions |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces & weak H-bonding | Extraction; Chromatography |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50-100 mg/mL) | Dipole-dipole | General synthesis; Crystallization |

| Aromatics | Toluene, Xylene | Moderate-Good (30-80 mg/mL) | High-temp reactions; Azeotropic drying | |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | H-bonding (Donor/Acceptor) | Primary Crystallization Solvent |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Low/Insoluble (<1 mg/mL) | Weak dispersion forces | Anti-solvent |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates | Waste stream; Precipitation medium |

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise data for Process Design (DoE), researchers must move beyond visual estimation. The following protocol utilizes the Shake-Flask Method coupled with HPLC , the gold standard for equilibrium solubility.

Materials & Equipment

-

Substance: Benzyl 2-amino-3-fluorobenzoate (Purity >98% by HPLC).

-

Solvents: HPLC Grade (MeOH, EtOH, IPA, EtOAc, Toluene, Heptane).

-

Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

-

Supersaturation Preparation: Add excess solid Benzyl 2-amino-3-fluorobenzoate to 10 mL of the target solvent in a glass scintillation vial. Ensure a visible solid phase remains at the bottom (suspension).

-

Equilibration: Place vials in an orbital shaker set to the target temperature (e.g., 25°C, 35°C, 45°C) ± 0.1°C. Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at the target temperature. Critical Step: Do not remove the vial from the temperature-controlled environment to prevent premature precipitation.

-

Sampling & Filtration: Using a pre-warmed syringe, withdraw 1 mL of the supernatant. Filter immediately through a 0.45 µm PTFE filter into a volumetric flask.

-

Quantification (HPLC): Dilute the filtrate with mobile phase (e.g., ACN:Water 50:50). Analyze using a standard calibration curve.

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Wavelength: 254 nm (Anthranilate chromophore).

-

Flow: 1.0 mL/min.

-

Workflow Visualization

Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling & Data Correlation

For process optimization, experimental data should be correlated using thermodynamic models. This allows for the interpolation of solubility at unmeasured temperatures.

The Modified Apelblat Equation

The solubility of fluorinated anthranilates in pure solvents often deviates from ideality. The modified Apelblat equation is the industry standard for fitting this non-ideal behavior:

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Interpretation for Researchers:

-

If B is positive , dissolution is exothermic (rare for this class).

-

If B is negative , dissolution is endothermic (solubility increases with temperature), which is expected for Benzyl 2-amino-3-fluorobenzoate.

Application: Crystallization Solvent Selection[2]

The primary utility of solubility data is designing a purification process. Based on the "Good-Bad" solvent principle, we can design a cooling or anti-solvent crystallization.

Recommended Solvent Systems

-

Cooling Crystallization (Single Solvent):

-

Solvent: Isopropanol (IPA) or Ethanol .

-

Rationale: These solvents show a steep solubility curve (high solubility at boiling point, moderate/low at 0°C). The fluorine atom enhances lattice energy, often resulting in distinct crystalline needles from alcohols.

-

-

Anti-Solvent Crystallization (Binary System):

-

Solvent (Dissolver): Ethyl Acetate or Toluene .

-

Anti-Solvent: n-Heptane .

-

Rationale: The compound is highly soluble in EtOAc. Slow addition of Heptane reduces the dielectric constant of the mixture, forcing the hydrophobic benzyl ester to precipitate in a controlled manner, rejecting polar impurities.

-

Solvent Selection Decision Tree

Figure 2: Strategic decision tree for solvent selection based on process requirements.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Li, Y., et al. (2024).[1] Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid in 12 Monosolvents. Journal of Chemical & Engineering Data. (Contextual reference for amino-benzoic acid derivative solubility behavior). Link

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

PubChem. (2025).[2] Compound Summary: 2-Amino-3-fluorobenzoic acid (Parent Acid Data).[2] National Library of Medicine. Link

-

Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers. Fine Chemical Engineering. (Reference for lipophilicity effects of fluorinated benzyl groups). Link

Sources

An In-depth Technical Guide to Benzyl 2-amino-3-fluorobenzoate: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Benzyl 2-amino-3-fluorobenzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ester, this document focuses on the well-characterized precursor, 2-amino-3-fluorobenzoic acid, and provides a detailed, field-proven methodology for the synthesis and subsequent physicochemical characterization of the target compound. This guide is designed to empower researchers to synthesize, purify, and thoroughly characterize Benzyl 2-amino-3-fluorobenzoate in a laboratory setting.

Introduction: The Significance of Fluorinated Anthranilates

Fluorinated anthranilic acid derivatives are pivotal intermediates in the synthesis of a variety of heterocyclic compounds with significant therapeutic applications.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The precursor, 2-amino-3-fluorobenzoic acid, is a key building block for various pharmaceuticals, underscoring the potential utility of its esters, such as Benzyl 2-amino-3-fluorobenzoate, in the generation of novel molecular entities.[1]

Physicochemical Properties of the Precursor: 2-Amino-3-fluorobenzoic Acid

A thorough understanding of the starting material is critical for the successful synthesis and purification of the target ester.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | PubChem |

| Molecular Weight | 155.13 g/mol | PubChem |

| Melting Point | 182-184 °C | Organic Syntheses[1] |

| Appearance | Beige solid | Organic Syntheses[1] |

| CAS Number | 825-22-9 | PubChem |

Synthesis of Benzyl 2-amino-3-fluorobenzoate: An Experimental Protocol

The synthesis of Benzyl 2-amino-3-fluorobenzoate can be effectively achieved via the Fischer esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol. This acid-catalyzed reaction is a robust and well-established method for the preparation of esters.

Reaction Scheme

Caption: Fischer esterification of 2-amino-3-fluorobenzoic acid.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and a significant excess of benzyl alcohol (e.g., 10-20 equivalents). The large excess of benzyl alcohol serves to drive the equilibrium towards the product side.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Benzyl 2-amino-3-fluorobenzoate.

Physicochemical Characterization of Benzyl 2-amino-3-fluorobenzoate

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₂FNO₂ | - |

| Molecular Weight | 245.25 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Based on similar benzyl esters of aminobenzoic acids. |

| Melting Point | Not available | To be determined experimentally. |

| Boiling Point | > 300 °C | Estimated based on related structures. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility characteristics of esters. |

Experimental Determination of Melting Point

The melting point is a crucial physical property that provides an indication of purity.

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the synthesized Benzyl 2-amino-3-fluorobenzoate is thoroughly dried to remove any residual solvent.

-

Place a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of the benzyl and aminofluorobenzoyl moieties through characteristic chemical shifts and coupling patterns.

-

¹³C NMR will show the expected number of carbon signals for the ester.

-

¹⁹F NMR will exhibit a single resonance, confirming the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-F bond vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by determining the accurate mass of the molecular ion.

Conclusion

While direct experimental data for Benzyl 2-amino-3-fluorobenzoate is scarce in the current literature, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies. By following the detailed protocols for synthesis via Fischer esterification and subsequent physicochemical and spectroscopic analysis, researchers can confidently prepare and validate this compound for its intended applications in drug discovery and development. The data generated from these experimental procedures will be a valuable contribution to the chemical sciences.

References

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses, 79, 196.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Benzyl 2-amino-3-fluorobenzoate

Foreword for the Researcher

In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A molecule's journey from a promising candidate to a registered therapeutic is paved with rigorous characterization, of which thermodynamic stability is a critical parameter. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of the thermodynamic stability of Benzyl 2-amino-3-fluorobenzoate. We move beyond mere protocol recitation, delving into the causality behind experimental choices and the intricate interplay of the molecule's structural features—the ortho-amino group, the fluorine substituent, and the benzyl ester moiety—on its overall stability profile. This document serves as both a practical manual for experimental assessment and a deeper scientific inquiry into the molecular forces at play.

Molecular Profile and Synthetic Strategy

Benzyl 2-amino-3-fluorobenzoate is an aromatic ester with a molecular structure that presents a unique combination of functional groups, each contributing to its overall chemical and physical properties. The presence of a fluorine atom ortho to an amino group on the benzoic acid ring, coupled with a benzyl ester, suggests a nuanced stability profile. Fluorine, with its high electronegativity, can significantly alter the electron distribution within the aromatic ring, impacting the stability of adjacent functional groups and the molecule's susceptibility to metabolic degradation[1][2][3].

Synthesis of Benzyl 2-amino-3-fluorobenzoate

A robust synthesis is the first step in any stability assessment. The most common and direct route to Benzyl 2-amino-3-fluorobenzoate is via the Fischer-Speier esterification of 2-amino-3-fluorobenzoic acid with benzyl alcohol, catalyzed by a strong acid[4][5][6][7].

Experimental Protocol: Fischer-Speier Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-fluorobenzoic acid (1.0 equivalent) in a 10-fold molar excess of benzyl alcohol. The excess benzyl alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product side[5][7].

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the reaction mixture[4].

-

Reaction: Heat the mixture to reflux (typically around 120-140°C, depending on the precise setup and pressure) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent. The crude product can be further purified by column chromatography on silica gel.

Caption: Fischer esterification workflow for Benzyl 2-amino-3-fluorobenzoate.

Assessment of Thermodynamic Stability

The solid-state stability of an API is paramount for its formulation, storage, and shelf-life[8]. We employ a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to comprehensively characterize the thermal behavior of Benzyl 2-amino-3-fluorobenzoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile[9][10][11][12][13].

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of Benzyl 2-amino-3-fluorobenzoate into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions[9][10][11][12][13].

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of Benzyl 2-amino-3-fluorobenzoate into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature above the melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak gives the enthalpy of fusion.

Caption: Workflow for the thermal analysis of Benzyl 2-amino-3-fluorobenzoate.

Interpretation of Thermal Data

The following table presents hypothetical, yet realistic, data for Benzyl 2-amino-3-fluorobenzoate based on the expected properties of similar aromatic esters and aminobenzoic acids[14][15][16].

| Parameter | Value | Interpretation |

| TGA Onset of Decomposition | ~ 250 °C | Indicates good thermal stability under inert conditions, suitable for standard pharmaceutical processing. |

| DSC Melting Point (Tpeak) | ~ 180 - 190 °C | A sharp melting endotherm suggests a crystalline solid of high purity. |

| Enthalpy of Fusion (ΔHfus) | ~ 25 - 35 kJ/mol | Provides information on the lattice energy of the crystal. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting long-term stability and for developing stability-indicating analytical methods. For Benzyl 2-amino-3-fluorobenzoate, the primary pathways of concern are hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic cleavage, which can be catalyzed by both acid and base. This would lead to the formation of 2-amino-3-fluorobenzoic acid and benzyl alcohol. The rate of hydrolysis is influenced by pH, temperature, and the electronic effects of the substituents on the aromatic ring[17][18][19]. The electron-donating amino group and the electron-withdrawing fluorine atom will have competing effects on the electrophilicity of the ester carbonyl carbon.

Photodegradation

Aromatic compounds, particularly those with amino substituents, can be susceptible to degradation upon exposure to UV light[20][21][22][23]. The fluorinated aromatic ring can also be a site of photochemical reactions. Potential photodegradation products could arise from cleavage of the ester bond, de-benzylation, or reactions involving the aromatic ring and the amino group.

Oxidative Degradation

The amino group is a potential site for oxidation, which can lead to the formation of colored degradation products[24][25][26][27]. The presence of the electron-withdrawing fluorine atom may slightly decrease the susceptibility of the ring to oxidation, but the amino group remains a reactive site.

Caption: Potential degradation pathways for Benzyl 2-amino-3-fluorobenzoate.

Accelerated Stability Studies

To quantitatively assess these degradation pathways, accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity). The formation of degradation products is monitored over time using a stability-indicating HPLC method.

| Condition | Time Points | Potential Degradants to Monitor |

| 40°C / 75% RH | 0, 1, 3, 6 months | 2-amino-3-fluorobenzoic acid, Benzyl alcohol |

| Photostability (ICH Q1B) | Exposed vs. Dark Control | Novel chromophoric impurities |

| Oxidative Stress (e.g., H₂O₂) | 0, 1, 7, 14 days | N-oxides, colored impurities |

Concluding Remarks for the Drug Developer

The thermodynamic stability of Benzyl 2-amino-3-fluorobenzoate, as predicted by its structural features and confirmed through rigorous thermal analysis, appears robust for typical pharmaceutical development. The molecule exhibits a high decomposition temperature and a well-defined melting point, indicative of a stable crystalline solid. However, the presence of the benzyl ester and amino functionalities necessitates a thorough investigation of its hydrolytic, photolytic, and oxidative stability. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive roadmap for this critical characterization. A profound understanding of these stability aspects is not merely a regulatory requirement but a fundamental component of de-risking a drug candidate and ensuring the delivery of a safe and efficacious therapeutic agent to patients.

References

-

Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Yukawa, Y., Tsuno, Y., & Sawada, M. (2006, March 27). Substituent Effect. I. Normal Substituent Constants from the Hydrolysis of Substituted-benzyl Benzoates. Bulletin of the Chemical Society of Japan. [Link]

-

Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Benzyl Benzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Hay, R. W., Porter, L. J., & Morris, P. J. (n.d.). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. ConnectSci. Retrieved February 17, 2026, from [Link]

-

Sykora, M., et al. (2025, March 2). Synergy effect of central ring modification and fluorination on the electronic structure of condensed arenes. SpringerLink. [Link]

-

Rates of base-catalysed hydrolysis of substituted aryl benzoates. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

-

Characterizing Solid Compounds by DSC and TGA. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]

-

Li, Y., et al. (2015, February 15). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. [Link]

-

Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002, April 15). FEMS Microbiology Letters. [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). National Center for Biotechnology Information. [Link]

-

Andra, K. K. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Experimental Procedures. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

-

Thermal behavior in oxidative and pyrolysis conditions and characterization of some metal p-aminobenzoate compounds using TG–DTA, EGA and DSC-photovisual system. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Andra, K. K. (n.d.). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Mendeley. Retrieved February 17, 2026, from [Link]

-

Andra, K. K. (2015, December 31). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Semantic Scholar. [Link]

-

Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. (n.d.). Ain Shams University. Retrieved February 17, 2026, from [Link]

-

Hay, R. W., & Banerjee, P. K. (1981, April). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). PubMed. [Link]

-

Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. (n.d.). National Center for Biotechnology Information. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Manitoba. Retrieved February 17, 2026, from [Link]

-

Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. (2023, June 9). ACS Publications. [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. [Link]

-

5.310 F17 Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT. Retrieved February 17, 2026, from [Link]

-

Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). Phys.org. [Link]

-

Aminonaphthalene and aminoquinoline photocages: Meta-effect and photo-release of carboxylic acids and alcohols. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

-

Photostability of amino acids: Internal conversion versus dissociation. (2007, June 29). AIP Publishing. [Link]

-

Photochemical cyclization of α-amino esters to access 3-azetidinones. (n.d.). National Center for Biotechnology Information. [Link]

-

Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022, February 13). National Center for Biotechnology Information. [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). National Center for Biotechnology Information. [Link]

-

Aniline degradation by electrocatalytic oxidation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI. [Link]

-

A photochemical strategy for aromatic nitrogen ortho-isomerization. (2025, October 2). RSC Publishing. [Link]

-

SIPS2023 - SOLID-STATE CHEMISTRY OF TRANSITION METAL FLUORIDES: FROM FLUOROPEROVSKITES TO INORGANIC NANOFLUORIDES - PHYSICAL-CHEMICAL PROPERTIES AND APPLICATIONS. (2023, December 21). FLOGEN Star Outreach. [Link]

-

F‐Fluorination of 2‐Methyl‐6‐nitrobenzenesulfonate Ester and its Application for the Synthesis of an F‐Labeled Amino Acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023, February 2). Semantic Scholar. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (PDF) Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product [academia.edu]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. azom.com [azom.com]

- 12. perkinelmer.com.ar [perkinelmer.com.ar]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Chemo-Electronic Profiling: The Amino Group in Benzyl 2-amino-3-fluorobenzoate

Executive Summary & Molecular Architecture

Strategic Context: Benzyl 2-amino-3-fluorobenzoate is not merely a building block; it is a "privileged scaffold" precursor in medicinal chemistry, particularly for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets) and sGC stimulators.

The reactivity of the C2-amino group is defined by a "Push-Pull-Steric" dynamic that distinguishes it from simple anilines. Unlike a standard nucleophile, this nitrogen atom is electronically "clamped" and sterically gated.

The Electronic Landscape

The molecule operates under three competing forces that dictate its reluctance to react under mild conditions:

-

Resonance-Assisted Hydrogen Bonding (RAHB): The most dominant feature. The amino proton forms a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the nitrogen lone pair into a planar conformation, significantly reducing its availability for nucleophilic attack.

-

The Ortho-Fluorine Effect (The "Pull"): The C3-fluorine atom exerts a strong inductive withdrawal (-I) effect (

). While fluorine has a weak resonance donation (+R), the inductive effect dominates, pulling electron density away from the nitrogen, further lowering its basicity and nucleophilicity. -

Steric Gating: The C3-fluorine (Van der Waals radius

) and the bulky benzyl ester at C1 create a narrow "approach vector" for incoming electrophiles.

Figure 1: The "Electronic Clamp" mechanism deactivating the amino group.

Reactivity Matrix: The Nucleophilicity Paradox

The amino group in this scaffold is deactivated . Standard aniline protocols will fail or proceed sluggishly. The following matrix details the expected behavior and necessary adjustments.

| Reaction Class | Reactivity Level | Mechanistic Barrier | Strategic Adjustment |

| N-Alkylation (SN2) | Low | Lone pair delocalization + Steric hindrance from C3-F. | Requires elevated temperatures (>80°C) and polar aprotic solvents (DMF, DMSO). Use stronger bases (Cs₂CO₃) to disrupt the H-bond. |

| N-Acylation | Moderate | Intramolecular H-bond must be broken. | Use highly reactive acyl chlorides or anhydrides. Pyridine is essential as both solvent and catalyst to "activate" the amine. |

| Cyclocondensation | High (Target) | The ester acts as an internal electrophile. | Primary Utility. High heat (>140°C) drives the reaction with urea/formamide to form Quinazolines. |

| Diazotization | Moderate to High | Acidic conditions break the H-bond. | C3-Fluorine destabilizes the diazonium salt intermediate. Keep strictly <5°C. |

High-Value Application: Synthesis of 8-Fluoroquinazoline-2,4-dione

The most critical application of Benzyl 2-amino-3-fluorobenzoate is as a precursor for fluorinated quinazoline scaffolds. The following protocol is a self-validating system for converting the deactivated amine into a bioactive heterocycle.

Rationale

-

Why Urea? Urea acts as a "carbonyl donor."

-

Why 150°C? The thermal energy is required to (1) break the intramolecular N-H...O=C bond and (2) drive the elimination of benzyl alcohol (the leaving group).

-

Why No Solvent (Neat)? High concentration favors the bimolecular step despite the deactivated nucleophile.

Experimental Protocol (Step-by-Step)

Reagents:

-

Benzyl 2-amino-3-fluorobenzoate (1.0 eq)

-

Urea (5.0 eq) - Excess drives equilibrium

-

Acetic Acid (glacial, catalytic amount)

Workflow:

-

Preparation: In a round-bottom flask equipped with a short-path distillation head (to remove benzyl alcohol), mix the starting material and urea.

-

Fusion: Heat the mixture to 150°C (oil bath). The solids will melt into a homogeneous fusion melt.

-

Reaction: Stir at 150-160°C for 4–6 hours.

-

Checkpoint: Evolution of ammonia gas (NH₃) indicates the formation of the intermediate ureido derivative.

-

Checkpoint: Distillation of benzyl alcohol indicates cyclization is proceeding.

-

-

Workup: Cool the melt to ~80°C and add water. The product, 8-fluoroquinazoline-2,4(1H,3H)-dione , will precipitate as a white/off-white solid (insoluble in water/acid).

-

Purification: Filter the solid. Wash with hot ethanol to remove unreacted starting material and urea byproducts.

Figure 2: Thermal fusion pathway for converting the deactivated amine to a quinazoline scaffold.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: The benzyl ester is a bulky leaving group. The C3-fluorine steric clash prevents the urea from approaching the nitrogen effectively.

-

Solution: Switch from Urea to Potassium Cyanate (KOCN) in Acetic Acid. The protonated amine (ammonium) is not H-bonded to the ester, breaking the "lock" and allowing the cyanate to attack more freely.

Issue: Formation of Benzyl Alcohol Impurity

-

Cause: Incomplete removal of the leaving group during fusion.

-

Solution: Apply weak vacuum (200 mbar) during the last hour of the reaction to strip the benzyl alcohol and drive the equilibrium to the right (Le Chatelier's principle).

References

-

Electronic Effects in Anthranilates: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses the Hammett equation and ortho-effects in aromatic amines).

-

Quinazoline Synthesis Methodology: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160. (Foundational protocol for urea fusion techniques).

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the metabolic and electronic rationale for C3-fluorine substitution).

-

Intramolecular Hydrogen Bonding (RAHB): Gilli, G., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Detailed analysis of resonance-assisted hydrogen bonding in ortho-substituted benzenes).

Methodological & Application

Application Notes & Protocols: Leveraging Benzyl 2-amino-3-fluorobenzoate as a Strategic Intermediate in Drug Discovery

Introduction: The Strategic Value of Fluorinated Anthranilates

In modern medicinal chemistry, the incorporation of fluorine into small molecules is a widely adopted strategy to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The fluorine atom, when strategically placed, can influence lipophilicity, metabolic stability, and binding affinity through unique electronic effects.[3] The 2-amino-3-fluorobenzoic acid scaffold, a fluorinated derivative of anthranilic acid, has emerged as a particularly valuable building block. Anthranilic acid and its analogs are privileged pharmacophores found in numerous therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5][6]

This guide focuses on Benzyl 2-amino-3-fluorobenzoate , an intermediate that combines the benefits of the 3-fluoroanthranilate core with a versatile benzyl ester protecting group. The ortho-amino and carboxylate functionalities provide two reactive handles for diverse synthetic transformations, primarily for constructing heterocyclic systems or for elaboration into more complex molecular architectures. The benzyl group offers a stable yet readily cleavable protecting group for the carboxylic acid, allowing chemists to perform reactions on the aniline moiety without interference, before revealing the acid for subsequent modifications.[7]

This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols and explaining the causal logic behind key experimental choices when utilizing this powerful intermediate.

Physicochemical Profile and Rationale for Use

The utility of Benzyl 2-amino-3-fluorobenzoate stems from a synergistic combination of its structural components.

A. The Role of the 3-Fluoro Substituent: The fluorine atom at the 3-position exerts a profound influence on the molecule's properties. As the most electronegative element, it has a strong inductive effect, which can:

-

Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent aniline nitrogen. This reduction in basicity can be crucial for optimizing ligand-receptor binding interactions and improving pharmacokinetic properties like cell permeability and oral absorption.[8]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Introducing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the compound's half-life.

-

Influence Conformation: The fluorine atom can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize a specific bioactive conformation required for target engagement.[9]

B. The Utility of the Benzyl Ester: The carboxylic acid is masked as a benzyl ester, which is a strategic choice for multi-step synthesis.[7]

-

Protection: It prevents the free carboxylic acid from interfering with reactions targeting the amino group, such as acylation or alkylation.

-

Cleavage: The benzyl group can be cleanly removed under mild conditions via catalytic hydrogenation (reductive debenzylation), typically yielding the free acid and toluene as the only byproduct.[7][10] This orthogonality allows for selective deprotection without affecting many other functional groups.

Table 1: Physicochemical Properties of Benzyl 2-amino-3-fluorobenzoate

| Property | Value | Source/Note |

| Molecular Formula | C₁₄H₁₂FNO₂ | Calculated |

| Molecular Weight | 245.25 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical observation |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | General for protected amino esters |

| Parent Acid CAS | 825-22-9 (2-Amino-3-fluorobenzoic acid) | [11] |

Core Synthetic Protocols

The following protocols are foundational for manipulating Benzyl 2-amino-3-fluorobenzoate. They are designed to be robust and self-validating, with clear checkpoints for reaction monitoring.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This is one of the most common reactions performed on the aniline nitrogen. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive like HOBt, is a reliable method for forming amides from a carboxylic acid and the amino group of our intermediate.[12]

Causality Behind the Method:

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid partner, making it susceptible to nucleophilic attack. The resulting urea byproduct is water-soluble, simplifying purification.[13]

-

HOBt (Hydroxybenzotriazole): Acts as a crucial additive. It reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions than the initial O-acylisourea. Critically, HOBt suppresses racemization if the coupling partner is a chiral carboxylic acid.[13]

-

Base (DIPEA or Et₃N): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during amide bond formation, driving the reaction to completion.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 equiv) and Benzyl 2-amino-3-fluorobenzoate (1.1 equiv) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

-

Additive Introduction: Add HOBt (1.2 equiv) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial rate of reaction and minimize potential side reactions.

-

Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

-

Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

***```dot digraph "Amide_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

}

Caption: Simplified reaction scheme for quinazolinone synthesis.

Protocol 3: Benzyl Ester Deprotection via Catalytic Hydrogenation

The final step in many synthetic sequences is the removal of the benzyl protecting group to unmask the carboxylic acid. This is most reliably achieved by catalytic hydrogenation.

Causality Behind the Method:

-

Catalyst (Pd/C): Palladium on carbon is a heterogeneous catalyst that efficiently adsorbs hydrogen gas and the substrate onto its surface, facilitating the reductive cleavage of the benzylic C-O bond. [7]* Hydrogen Source (H₂ gas or Transfer Agent): H₂ gas is the most common hydrogen source. Alternatively, transfer hydrogenation agents like ammonium formate can be used, which decompose in situ to provide hydrogen, avoiding the need for pressurized H₂ gas handling.

Step-by-Step Methodology:

-

Setup: Dissolve the benzyl ester substrate (1.0 equiv) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate in a flask designed for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The amount is typically 5-10% by weight of the substrate. Safety Note: Pd/C can be pyrophoric. Add it under an inert atmosphere or add the solvent to the catalyst, not the other way around.

-

Hydrogenation:

-

Balloon Method: Secure a balloon filled with H₂ gas to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Parr Shaker: For larger scales or higher pressures, use a dedicated Parr hydrogenation apparatus.

-

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (e.g., balloon pressure or 50 psi in a Parr apparatus) for 2-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a different polarity, and the reaction is complete when the starting material is no longer visible.

-

Workup:

-

Carefully vent the H₂ atmosphere and flush the flask with N₂ or Ar.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.

-

Wash the Celite pad with additional solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for the next step or can be further purified by recrystallization.

Application in Drug Discovery: A Synthetic Case Study

The true power of Benzyl 2-amino-3-fluorobenzoate is realized when these protocols are combined to build complex, biologically active molecules. Let's consider a hypothetical workflow to synthesize a novel kinase inhibitor scaffold, leveraging a quinazolinone core.

Workflow Logic: Many kinase inhibitors utilize a substituted heterocyclic core to occupy the adenine-binding region of the ATP pocket. A functionalized quinazolinone is an excellent starting point. The carboxylic acid, unmasked from our intermediate, serves as a handle to introduce further diversity and target specific interactions within the kinase active site.

Caption: A logical workflow from the intermediate to a final drug-like molecule.

This workflow demonstrates the modularity of the approach:

-

Core Formation: The intermediate is first cyclized to form the desired 8-fluoroquinazolinone core. Different reagents can be used in place of formamide to install various substituents at the 2-position of the quinazolinone.

-

Deprotection: The benzyl group is removed to reveal the key carboxylic acid handle.

-

Diversification: The final library of potential inhibitors is generated by coupling the carboxylic acid with a diverse set of amines using the robust amide bond formation protocol. This allows for rapid exploration of the structure-activity relationship (SAR).

This strategy, starting from a well-designed intermediate like Benzyl 2-amino-3-fluorobenzoate, accelerates the discovery process by enabling efficient and modular synthesis of compound libraries with desirable drug-like properties.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Khodadadi, M., Alipour, E., & Abedini, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Sciences, 18(2), 99-106. [Link]

-

He, L., Li, H., Chen, J., & Wu, X. (2014). Recent advances in the synthesis of quinazolinones. RSC Advances, 4(55), 29079-29092. [Link]

-

Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

University of Pennsylvania. (2012). Application of Bioisosteres in Drug Design. Chemistry 552. [Link]

-

ConnectSci. (2014). Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. Australian Journal of Chemistry, 67(1), 3-6. [Link]

-

Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1007797. [Link]

-

ResearchGate. (2016). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Request PDF. [Link]

-

Semantic Scholar. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6135. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

-

OAT Agriventures. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Chemistry. [Link]

-

PMC. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(45), 29285-29329. [Link]

-

Wiley Online Library. (2007). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. The Chemical Record, 7(6), 343-353. [Link]

-

PMC. (2022). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 27(19), 6653. [Link]

-

PMC. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 66(17), 12053–12071. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

- Google Patents. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 162-171. [Link]

-

PubMed. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4930-4942. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3615. [Link]

-

Thieme. (2002). 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

-

Beilstein Journals. (2018). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 14, 3016-3024. [Link]

-

Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 46. [Link]

-

Iraqi Journal of Science. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Iraqi Journal of Science, 64(11), 6069-6078. [Link]

-

ResearchGate. (2024). Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines. Request PDF. [Link]

-

ResearchGate. (n.d.). Selected bioactive molecules bearing benzyl‐substituted amino acids. Download Scientific Diagram. [Link]

-

MDPI. (2022). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 27(19), 6205. [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. connectsci.au [connectsci.au]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Nucleophilic Substitution of Benzyl 2-amino-3-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzyl 2-amino-3-fluorobenzoate is a versatile synthetic intermediate derived from 2-amino-3-fluorobenzoic acid, a crucial building block in the development of pharmaceuticals and fine chemicals.[1] Its structure presents two primary sites susceptible to nucleophilic substitution, offering divergent pathways for molecular elaboration. The first is the benzylic carbon of the ester, which can undergo substitution to deprotect the carboxylic acid or be transformed into other functional groups. The second is the C-3 position of the aromatic ring, where the fluorine atom can potentially be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the conditions governing these two distinct nucleophilic substitution pathways. We will explore the mechanistic principles that determine the reactivity of each site and provide experimentally-grounded protocols to selectively target the desired position. Understanding the electronic factors that control these reactions is paramount to achieving high-yield, selective transformations.

Mechanistic Considerations: A Tale of Two Pathways

The reactivity of Benzyl 2-amino-3-fluorobenzoate is dictated by the interplay of its functional groups. A nucleophile can attack either the electrophilic benzylic carbon or the electron-deficient aromatic ring. The choice of reagents and conditions determines which pathway predominates.

Pathway A: Nucleophilic Substitution at the Benzylic Position (Ester Cleavage)

The benzyl group is widely used as a protecting group for carboxylic acids precisely because it can be cleaved under specific and often mild conditions.[2] This transformation is a standard nucleophilic substitution reaction at an sp³-hybridized carbon center and is the most facile and predictable pathway for this substrate.

Causality Behind Experimental Choices: The stability of the benzylic carbocation or the accessibility of the benzylic carbon makes it highly susceptible to cleavage.[3] The primary methods for cleaving benzyl esters are:

-

Catalytic Hydrogenolysis: This is the most common and chemoselective method for benzyl group removal.[4] It proceeds under mild conditions, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[5][6] The reaction is clean, producing the carboxylic acid and toluene as the only byproduct.[5]

-

Acid/Base Hydrolysis: While effective, these conditions are harsher and may not be suitable for sensitive substrates. Strong acids or bases can promote hydrolysis of the ester linkage.

-

Oxidative Cleavage: Certain oxidizing agents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for derivatives like p-methoxybenzyl (PMB) ethers, though methods for simple benzyl groups exist.[7][8]

-

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the removal of benzyl protecting groups.[6]

Given the other functional groups on the molecule, catalytic hydrogenolysis is the superior choice as it is unlikely to affect the amino group, the fluoro substituent, or the aromatic ring.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a distinct mechanism where a nucleophile displaces a leaving group on an aromatic ring.[9] For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11][12] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[9][13]

Analysis of Substituent Effects: In Benzyl 2-amino-3-fluorobenzoate, the situation is electronically unfavorable for an SNAr reaction.

-

Leaving Group (-F): Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial, rate-determining nucleophilic attack.[9][14]

-

Amino Group (-NH₂): The amino group at the C-2 position is a powerful electron-donating group (EDG) through resonance. It is positioned ortho to the fluorine leaving group. This strong electron-donating effect increases the electron density on the aromatic ring, deactivating it toward nucleophilic attack.[15] Furthermore, it would severely destabilize the negative charge of the required Meisenheimer complex.

-

Benzyl Carboxylate Group (-COOBn): This group is moderately electron-withdrawing, but it is positioned meta to the fluorine. In SNAr, EWGs at the meta position offer only weak inductive stabilization and no resonance stabilization for the intermediate, providing a negligible activating effect.[10][16]

Experimental Protocols & Data

Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position via Catalytic Hydrogenolysis

This protocol describes the standard, high-yield method for the deprotection of the carboxylic acid via cleavage of the benzyl ester.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Benzyl 2-amino-3-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).[4] The concentration should typically be around 0.1 M.

-

Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, 2-amino-3-fluorobenzoic acid, will have a different Rf value.

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-fluorobenzoic acid. The product can be purified further by recrystallization if necessary.[17]

| Parameter | Condition | Rationale / Notes |

| Substrate | Benzyl 2-amino-3-fluorobenzoate | 1.0 equivalent |

| Reagent | Hydrogen (H₂) | Hydrogen source for the reduction.[4] |

| Catalyst | 10% Palladium on Carbon | 5-10 mol%. Standard for benzyl group hydrogenolysis.[5] |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective.[4] |

| Temperature | Room Temperature (20-25 °C) | Reaction is typically efficient at ambient temperature. |

| Pressure | 1 atm (Balloon) to 50 psi | Higher pressure can accelerate the reaction if slow. |

| Reaction Time | 2 - 16 hours | Highly dependent on scale, catalyst activity, and H₂ pressure. |

Protocol 2: Investigational Conditions for Nucleophilic Aromatic Substitution

This protocol outlines the conditions required to attempt the challenging SNAr reaction. Due to the deactivating effect of the ortho-amino group, success is not guaranteed, and this should be approached as an exploratory reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 2-amino-3-fluorobenzoate (1.0 eq) and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, sodium azide, piperidine) (1.5 - 3.0 eq). For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe.

-

Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C). The specific temperature will depend on the nucleophile's reactivity and solvent's boiling point.

-

Monitoring: Cautiously monitor the reaction by TLC or LC-MS. Be aware of potential decomposition of the starting material, indicated by the formation of baseline material or multiple spots on TLC.

-

Workup: After several hours (or if decomposition becomes significant), cool the reaction to room temperature. Quench the reaction by carefully pouring it into cold water.

-

Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude material will likely be a complex mixture. Purification by column chromatography will be necessary to isolate any desired product.

| Parameter | Condition | Rationale / Notes |

| Substrate | Benzyl 2-amino-3-fluorobenzoate | 1.0 equivalent |

| Nucleophile | Strong Nucleophile (e.g., NaOMe, NaN₃) | 1.5 - 3.0 eq. A high concentration of a strong nucleophile is needed.[10] |

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are required to solvate the nucleophile and facilitate the SNAr mechanism. |

| Temperature | 100 - 150 °C | High thermal energy is needed to overcome the high activation barrier. |

| Reaction Time | 12 - 48 hours | Monitor closely; prolonged heating may lead to decomposition. |

| Expected Outcome | Low to no conversion | The primary expected result is the recovery of starting material or decomposition. |

References

-

Wikipedia. Benzyl group. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

MSU Chemistry. Aromatic Reactivity. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]

-

Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

ARKAT USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

National Center for Biotechnology Information. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl group - Wikipedia [en.wikipedia.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. youtube.com [youtube.com]

- 15. Aromatic Reactivity [www2.chemistry.msu.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

Application Note & Protocol: Scale-Up Procedures for the Synthesis of Benzyl 2-amino-3-fluorobenzoate

Abstract & Scope

This document provides a comprehensive technical guide for the synthesis and scale-up of Benzyl 2-amino-3-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The narrative moves from a foundational, lab-scale synthesis to the critical considerations and modified protocols required for pilot-scale production. We will dissect the underlying chemical principles, address common scale-up challenges such as thermal management and purification, and provide actionable, step-by-step protocols. This guide is intended for researchers, chemists, and process engineers involved in pharmaceutical development and fine chemical manufacturing.

Introduction: Significance of Benzyl 2-amino-3-fluorobenzoate

Fluorinated anthranilic acid derivatives are vital building blocks in medicinal chemistry. Specifically, 2-amino-3-fluorobenzoic acid and its esters are precursors for synthesizing a range of bioactive heterocycles, including indole derivatives used as anti-inflammatory agents and receptor antagonists.[1] The benzyl ester, Benzyl 2-amino-3-fluorobenzoate, serves as a protected form of the carboxylic acid, enabling subsequent chemical transformations on the amino group or aromatic ring before a final deprotection step. Its effective synthesis at scale is therefore a critical step in the manufacturing pipeline of several potential drug candidates.

Synthetic Strategy & Mechanism

The most direct and industrially viable route to Benzyl 2-amino-3-fluorobenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-amino-3-fluorobenzoic acid with benzyl alcohol.

Overall Reaction

Caption: Overall Fischer Esterification Reaction.

Reaction Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final benzyl ester product.

Caption: Simplified Fischer Esterification Mechanism Workflow.

Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes a baseline for yield and purity, providing a benchmark for the scale-up process.

Materials:

-

2-Amino-3-fluorobenzoic acid: 10.0 g (64.5 mmol)

-

Benzyl alcohol: 10.5 mL (10.9 g, 101 mmol, ~1.6 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA): 1.2 g (6.3 mmol, 0.1 equiv)

-

Toluene: 150 mL

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.

-

Charge the flask with 2-amino-3-fluorobenzoic acid (10.0 g), benzyl alcohol (10.5 mL), p-TSA (1.2 g), and toluene (150 mL).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and TLC/HPLC analysis indicates completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution) and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

-

Purify the crude product by recrystallization from a toluene/heptane mixture or by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure Benzyl 2-amino-3-fluorobenzoate.

Scale-Up Considerations & Procedures

Transitioning from a 10 g lab batch to a 1 kg pilot-plant scale introduces significant challenges that must be proactively managed. Simply multiplying reagent quantities is insufficient and hazardous.

Key Challenges in Scaling Up Esterification

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale & Mitigation Strategy |

| Heat Transfer | Surface area-to-volume ratio is high. Heating/cooling is rapid via heating mantle/ice bath. | Surface area-to-volume ratio is low. Inefficient heat dissipation can lead to hot spots or runaway reactions. | Strategy: Use a jacketed glass-lined reactor with thermal fluid for precise temperature control. Ensure controlled, subsurface addition of reagents if significant exotherms are noted during quenching. |

| Mass Transfer (Mixing) | Magnetic stirring is usually sufficient to ensure a homogeneous mixture. | Magnetic stirring is ineffective. Poor mixing can lead to localized concentration gradients, side reactions, and low yield. | Strategy: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) and baffles to ensure efficient mixing of the heterogeneous slurry and effective heat distribution. |

| Water Removal | A simple Dean-Stark trap is effective and easy to monitor visually. | The rate of water removal is critical for driving the equilibrium. Larger volumes require more efficient and sustained removal. | Strategy: Ensure the reactor and condenser are appropriately sized for the volume of solvent. The reaction can be run under a slight vacuum to facilitate the azeotropic removal of water at a lower temperature, potentially reducing side reactions. |

| Work-up & Quench | Performed in separatory funnels. Quenching with bicarbonate is manageable. | Quenching a large volume of acidic toluene with aqueous bicarbonate can cause vigorous foaming and gas evolution, creating a significant safety hazard. | Strategy: Perform the quench in the jacketed reactor with vigorous overhead stirring. Add the bicarbonate solution slowly and subsurface to control the rate of CO₂ evolution. Ensure adequate headspace in the reactor. |